

Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyano-3,3-diphenylacrylate*

Cat. No.: *B1671707*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known by the common name Etocrylene, is an organic compound with significant applications in industrial and pharmaceutical fields. Primarily recognized for its efficacy as a UV absorber, its unique molecular structure lends it distinct physical and chemical properties that are of interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl 2-cyano-3,3-diphenylacrylate**, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity and potential biological significance.

Physicochemical Properties

The physical and chemical characteristics of **Ethyl 2-cyano-3,3-diphenylacrylate** are summarized below. These properties are crucial for its application in various formulations and for predicting its behavior in chemical reactions.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₅ NO ₂	[1]
Molecular Weight	277.32 g/mol	[2]
CAS Number	5232-99-5	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	97-99 °C	[2]
Boiling Point	174 °C at 0.2 mmHg	[2]
Density	1.05 g/cm ³	[1]
Solubility	Soluble in methanol.	[1]
logP (Octanol-Water Partition Coefficient)	4.52 (estimated)	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **Ethyl 2-cyano-3,3-diphenylacrylate**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit spectral data for **Ethyl 2-cyano-3,3-diphenylacrylate** is not readily available in public literature, the expected chemical shifts can be estimated based on the analysis of structurally similar compounds, such as ethyl 2-cyano-3-phenylacrylate.[\[3\]](#)

Assignment	Estimated ^1H NMR Chemical Shift (ppm)	Estimated ^{13}C NMR Chemical Shift (ppm)
-CH ₃ (ethyl)	~1.3-1.4 (triplet)	~14
-CH ₂ - (ethyl)	~4.2-4.4 (quartet)	~62
Aromatic C-H	~7.2-7.5 (multiplet)	~128-132
Aromatic C (quaternary)	-	~138-140
C=C (alkene)	-	~105 (α -carbon), ~155 (β -carbon)
C≡N (nitrile)	-	~115
C=O (ester)	-	~163

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 2-cyano-3,3-diphenylacrylate** would exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
C≡N (nitrile)	2220-2230
C=O (ester)	1720-1730
C=C (alkene)	1620-1630
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-3000

2.2.3. Mass Spectrometry (MS)

Mass spectrometry data indicates a molecular ion peak corresponding to the compound's molecular weight.

Technique	Molecular Ion (m/z)
Electrospray Ionization (ESI)	$[M+H]^+ \approx 278.1176$

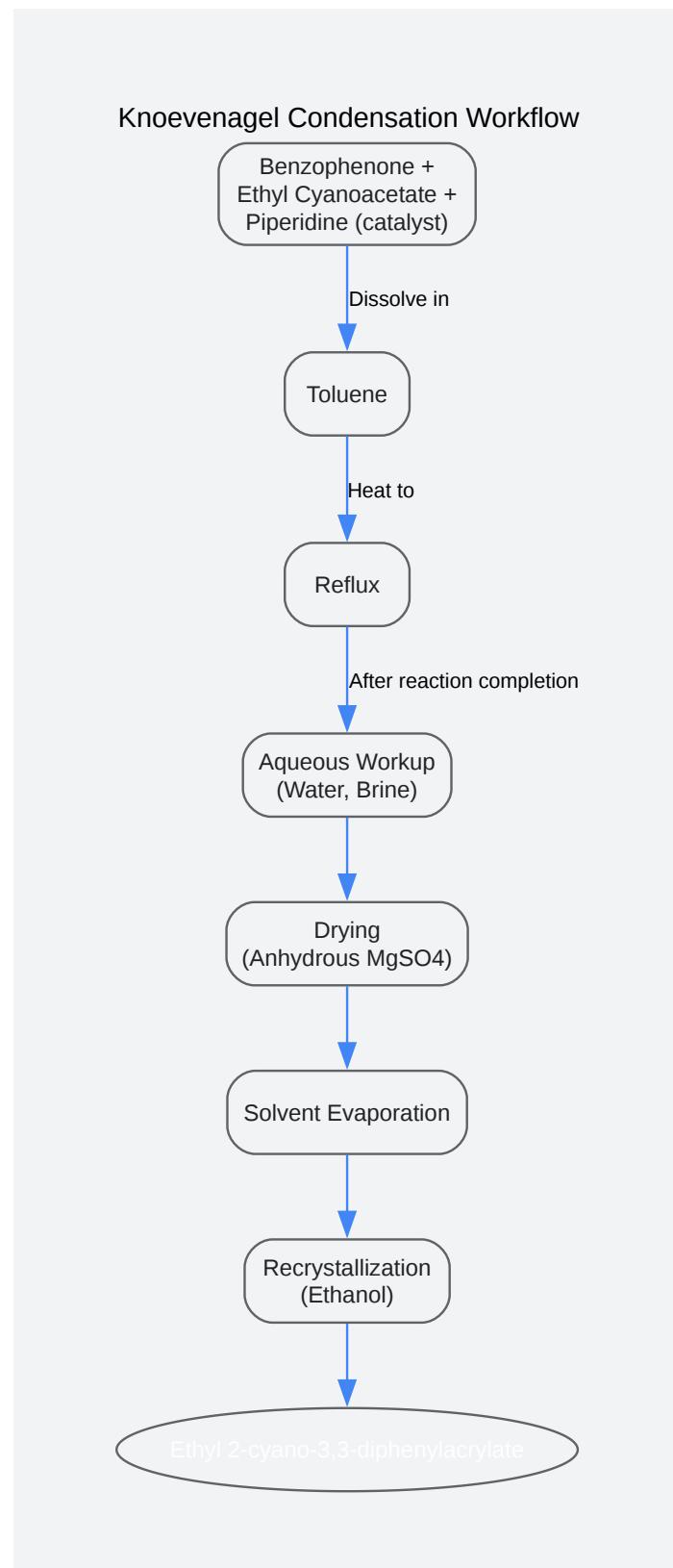
2.2.4. UV-Vis Spectroscopy

As a UV absorber, the ultraviolet-visible spectrum is a key characteristic. The extended π -conjugation in the molecule, encompassing the two phenyl rings, the acrylate system, and the cyano group, results in strong UV absorption.[1][4] The structurally similar compound Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) exhibits a maximum absorption (λ_{max}) at 303 nm, which is indicative of its efficacy in the UVB and short-wave UVA regions.[5]

Experimental Protocols

Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate via Knoevenagel Condensation

The primary method for synthesizing **Ethyl 2-cyano-3,3-diphenylacrylate** is the Knoevenagel condensation.[4][6] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (ethyl cyanoacetate) with a carbonyl compound (benzophenone).

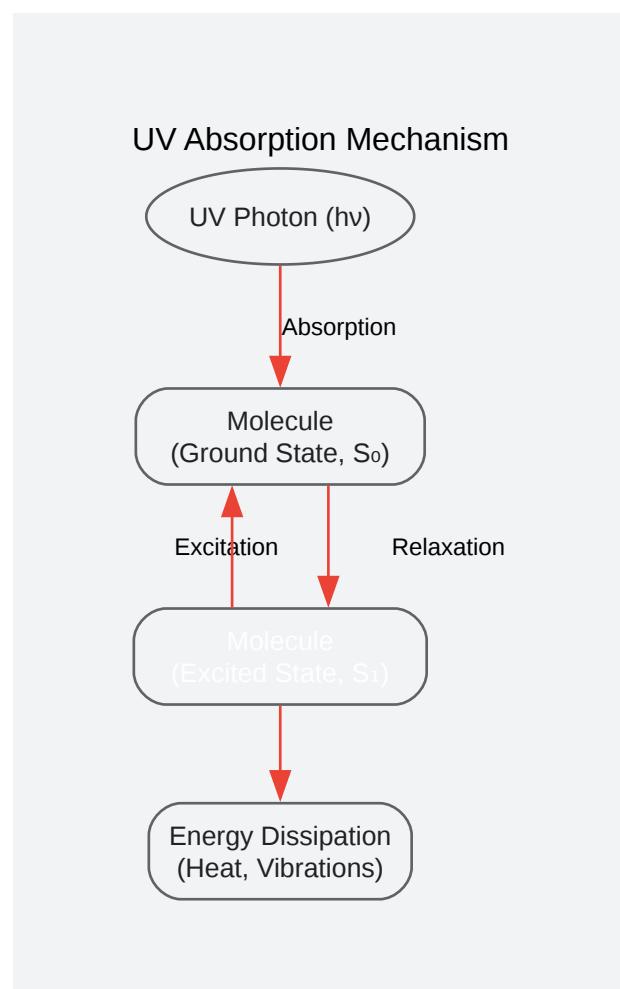

Materials:

- Benzophenone
- Ethyl cyanoacetate
- Piperidine (or another basic catalyst)
- Toluene (or another suitable solvent)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Standard laboratory glassware for reflux and extraction
- Heating mantle
- Rotary evaporator

- Recrystallization solvent (e.g., ethanol)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1 equivalent) in toluene.
- Add ethyl cyanoacetate (1 equivalent) to the solution.
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the reaction mixture with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure **Ethyl 2-cyano-3,3-diphenylacrylate**.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 2-cyano-3,3-diphenylacrylate**.

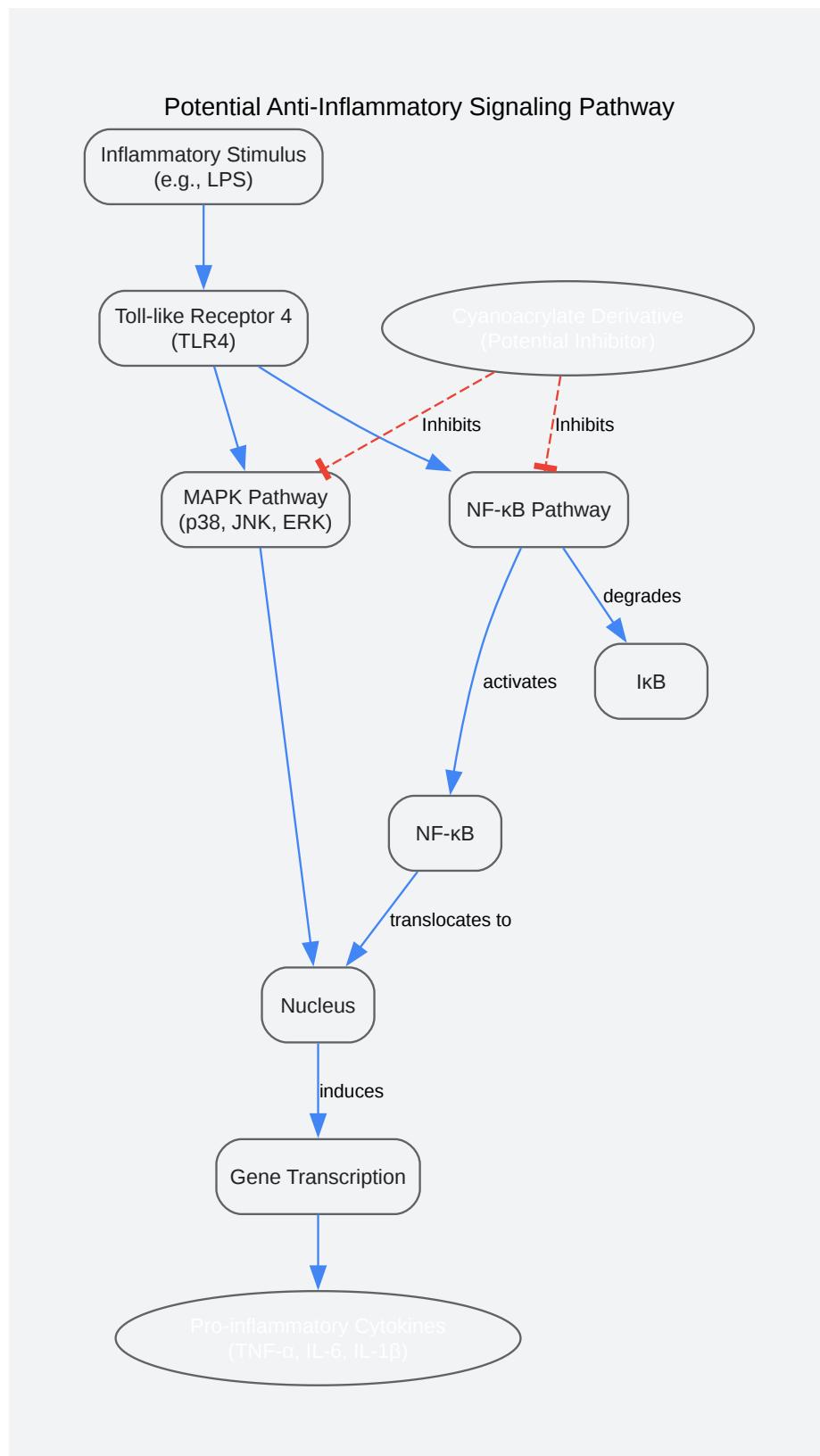
Chemical Reactivity and Mechanism of Action

UV Absorption

The primary function of **Ethyl 2-cyano-3,3-diphenylacrylate** is as a UV absorber.^{[1][7]} Its efficacy stems from the extensive π -conjugated system created by the two phenyl groups, the acrylate moiety, and the cyano group.^{[1][4]} Upon absorption of UV radiation, electrons in the π -system are excited to higher energy orbitals. This energy is then dissipated through non-radiative pathways, such as heat, preventing the harmful UV rays from reaching and damaging the underlying material or skin.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of UV energy absorption and dissipation.


Michael Addition

The electron-withdrawing nature of the cyano and ester groups makes the β -carbon of the acrylate double bond electrophilic. This renders the molecule susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition reaction.^[4] This reactivity is an important consideration in formulation chemistry and for understanding potential interactions with biological nucleophiles.

Potential Biological Activity and Signaling Pathways

While **Ethyl 2-cyano-3,3-diphenylacrylate** itself is primarily studied for its UV-absorbing properties, structurally related cyanoacrylate derivatives have shown interesting biological activities. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a compound with a similar core structure, has been investigated for its anti-inflammatory effects. This activity is proposed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[8]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. The inhibition of these pathways can, therefore, reduce the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Hypothesized anti-inflammatory action via MAPK and NF-κB pathways.

Disclaimer: The biological activity described is for a structurally related compound and is presented for illustrative purposes to highlight potential areas of research for **Ethyl 2-cyano-3,3-diphenylacrylate**.

Conclusion

Ethyl 2-cyano-3,3-diphenylacrylate is a well-characterized compound with established utility as a UV absorber. Its synthesis is straightforward, and its physicochemical properties are well-documented. The reactivity of its acrylate system offers potential for further chemical modification. While its biological activity is not extensively studied, related compounds suggest that the cyanoacrylate scaffold may be a promising starting point for the development of new therapeutic agents, particularly in the area of anti-inflammatory drug discovery. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 2. Ethyl 2-cyano-3,3-diphenylacrylate 98 5232-99-5 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. Anti-inflammatory effects of Nypa fruticans Wurmb via NF-κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-cyano-3,3-diphenylacrylate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1671707#physical-and-chemical-properties-of-ethyl-2-cyano-3-3-diphenylacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com